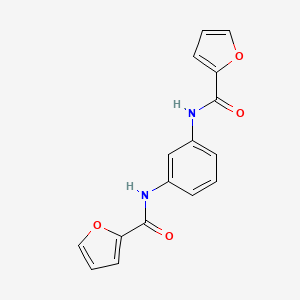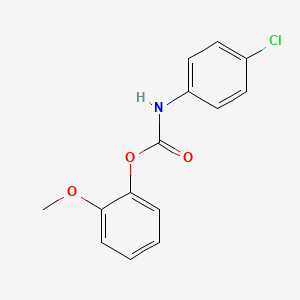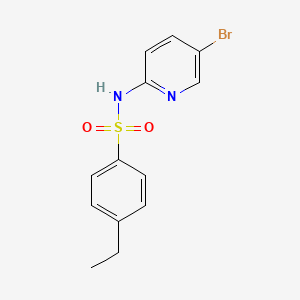![molecular formula C12H18N6S B5624725 5-ethyl-N~4~-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B5624725.png)
5-ethyl-N~4~-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-ethyl-N4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-2,4-diamine" belongs to a class of chemicals that include various heterocyclic frameworks. These frameworks are significant due to their diverse chemical reactions and potential biological activities.
Synthesis Analysis
The synthesis of related pyrimidine derivatives typically involves multi-step reactions starting from basic heterocyclic amine precursors. These compounds can be synthesized by reactions such as condensation, cyclization, and alkylation under various conditions. For example, a related synthesis involved condensation reactions followed by cyclization with p-toluenesulfonic acid, showcasing the synthetic pathways to such complex molecules (Ahmed, 2002).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including variations in substituents, significantly impacts their chemical behavior and potential applications. Crystal structure analysis, such as X-ray diffraction, is commonly used to determine the exact arrangement of atoms within these compounds, providing insights into their structural characteristics and reactivity patterns.
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. These reactions are influenced by the nature of the substituents and the reactive sites on the pyrimidine ring. For instance, reactions involving thiadiazole and pyrimidine could lead to the formation of new heterocyclic compounds with diverse chemical properties.
Physical Properties Analysis
The physical properties, such as melting points, boiling points, solubility, and crystal structure, depend on the molecular structure and substituents of the pyrimidine derivatives. These properties are crucial for determining the compound's suitability for different applications and for understanding its behavior in various environments.
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including acidity, basicity, reactivity towards different reagents, and stability, are determined by their molecular structure. These properties are essential for the development of new compounds with desired biological or chemical activities.
For further research and details, the references provided can be explored. Here are the links to the papers for more comprehensive information:
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-ethyl-4-N-[(4-propan-2-ylthiadiazol-5-yl)methyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6S/c1-4-8-5-15-12(13)16-11(8)14-6-9-10(7(2)3)17-18-19-9/h5,7H,4,6H2,1-3H3,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXXVYUCVFLMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1NCC2=C(N=NS2)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N~4~-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,5S*)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5624651.png)
![2-adamantyl[2-(diethylamino)ethyl]methylamine](/img/structure/B5624662.png)

![3-methyl-2-phenylimidazo[2,1-a]isoquinoline](/img/structure/B5624673.png)


![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5624700.png)
![2-(4-methoxybenzyl)-6-{[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5624706.png)
![4-[5-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5624712.png)
![5-ethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide](/img/structure/B5624717.png)
![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1-methylquinoxalin-2(1H)-one](/img/structure/B5624721.png)
![ethyl [2-methoxy-4-(1-propen-1-yl)phenoxy]acetate](/img/structure/B5624736.png)
![9-[3-(1,3-benzodioxol-5-yl)propanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5624741.png)
![5-{[(2-carboxyphenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5624742.png)